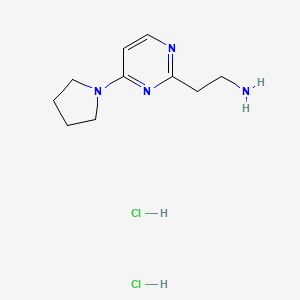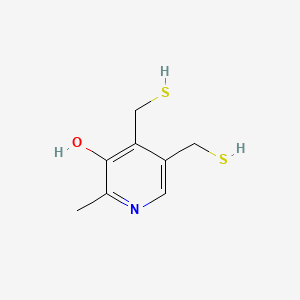
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is a chemical compound belonging to the pyridinol family. Pyridinols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of mercaptomethyl groups at the 4 and 5 positions and a methyl group at the 2 position on the pyridinol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the mercaptomethyl groups. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl group on the pyridinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated pyridinol derivatives.
科学的研究の応用
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of protein function. Additionally, the compound’s antioxidant properties may involve scavenging of reactive oxygen species and protection of cellular components from oxidative damage.
類似化合物との比較
Similar Compounds
3-Hydroxypyridine: A structural analogue with antioxidant properties.
2,6-Bis(hydroxymethyl)pyridine: Used in the preparation of metal complexes and catalysts.
4,5-Bis(hydroxymethyl)-2-vinyl-3-pyridinol:
Uniqueness
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is unique due to the presence of both mercaptomethyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
3613-80-7 |
|---|---|
分子式 |
C8H11NOS2 |
分子量 |
201.3 g/mol |
IUPAC名 |
2-methyl-4,5-bis(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NOS2/c1-5-8(10)7(4-12)6(3-11)2-9-5/h2,10-12H,3-4H2,1H3 |
InChIキー |
WRMLOOFXWYUWNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


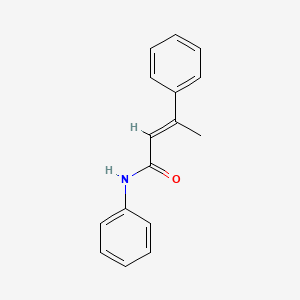

![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)
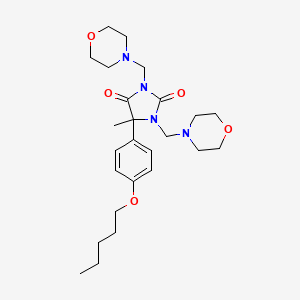
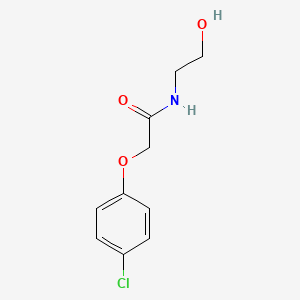
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
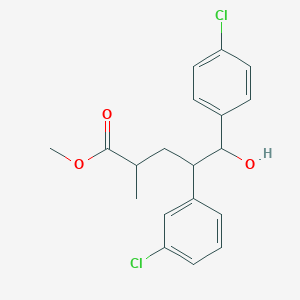
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
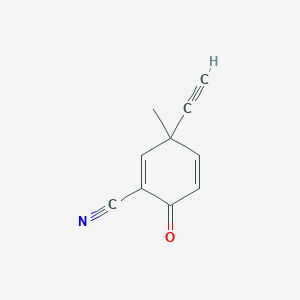
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

